

# Application Note: Advanced Synthesis & Profiling of Pyridazine-Based Kinase Inhibitors

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## Compound of Interest

Compound Name: *6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine*

CAS No.: 1903632-40-5

Cat. No.: B1475669

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## Executive Summary

The pyridazine moiety is a "privileged structure" in kinase drug discovery, offering a rigid heteroaromatic core that effectively mimics the adenine ring of ATP. The specific scaffold 6-Chloro-4-(thiophen-2-yl)pyridazin-3-amine (Compound 1) is particularly valuable due to its trifunctional nature:

- **3-Amino Group:** Serves as a primary hydrogen bond donor/acceptor for the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
- **4-Thiophene Moiety:** A hydrophobic bulk group positioned to occupy the solvent-exposed region or the hydrophobic back-pocket (selectivity filter).
- **6-Chloro Handle:** An electrophilic site primed for late-stage diversification via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to tune potency and physicochemical properties.

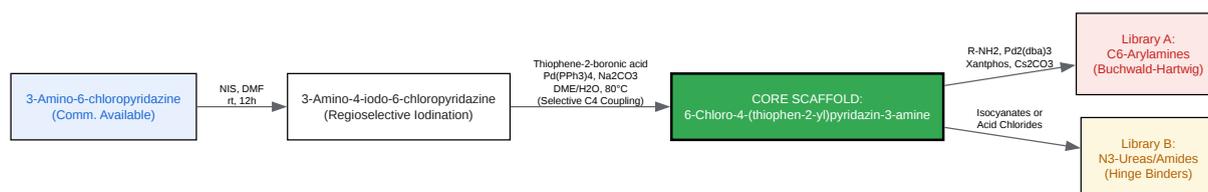
This guide provides a validated protocol for synthesizing this core and processing it into a library of potent kinase inhibitors.

## Chemical Synthesis Strategy

## Retrosynthetic Analysis

The synthesis of the target scaffold relies on the differential reactivity of halogens on the pyridazine ring. The C4-position is functionalized first via selective iodination and cross-coupling, leaving the C6-chlorine intact for downstream library generation.

## Reaction Pathway Diagram



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Caption: Chemo-selective synthesis workflow. The C4-Iodine is more reactive toward Pd-catalyzed oxidative addition than the C6-Chlorine, allowing selective installation of the thiophene ring.

## Experimental Protocols

### Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 6-Chloro-4-(thiophen-2-yl)pyridazin-3-amine.

#### Step 1: Regioselective Iodination

- **Reagents:** Charge a round-bottom flask with 3-amino-6-chloropyridazine (10.0 g, 77.2 mmol) and DMF (100 mL).
- **Addition:** Add N-iodosuccinimide (NIS) (17.4 g, 77.2 mmol) portion-wise over 30 minutes at room temperature.
- **Reaction:** Stir the mixture for 12 hours. Monitor by LC-MS (Target Mass: ~255.4 Da).

- Workup: Pour the reaction mixture into ice water (500 mL). A precipitate will form.
- Isolation: Filter the solid, wash with 10% sodium thiosulfate (to remove excess iodine) and water. Dry in a vacuum oven at 45°C.
  - Yield: ~85% (Light brown solid).
  - Checkpoint: 1H NMR should show the disappearance of the C4-proton singlet.

## Step 2: Suzuki-Miyaura Coupling (C4-Selective)

Note: The C-I bond is significantly weaker than the C-Cl bond, enabling selective coupling at C4 without affecting the C6-Cl handle.

- Setup: In a pressure vial, combine:
  - 3-Amino-4-iodo-6-chloropyridazine (5.0 g, 19.6 mmol)
  - Thiophene-2-boronic acid (2.76 g, 21.5 mmol, 1.1 eq)
  - DME (dimethoxyethane): 60 mL
  - 2M Na<sub>2</sub>CO<sub>3</sub> (aq): 20 mL
- Degassing: Sparge the mixture with Argon for 15 minutes (Critical to prevent homocoupling).
- Catalyst: Add Pd(PPh<sub>3</sub>)<sub>4</sub> (1.13 g, 5 mol%). Seal the vial immediately.
- Heating: Heat to 85°C for 4–6 hours.
- Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water/brine.
- Purification: Flash column chromatography (Hexane/EtOAc gradient 0 -> 50%).
  - Product: 6-Chloro-4-(thiophen-2-yl)pyridazin-3-amine.[1]
  - Appearance: Yellow crystalline solid.

## Protocol B: Library Generation (Kinase Inhibitor Synthesis)

Objective: Functionalization of the C6-position to target the solvent-exposed region of the kinase.

### Buchwald-Hartwig Amination at C6

This step introduces solubility-enhancing groups (e.g., N-methylpiperazine, morpholine) or additional aromatic rings common in inhibitors like Ensartinib or Crizotinib analogs.

- Reagents:
  - Core Scaffold (1.0 eq)
  - Amine Partner (e.g., 1-methylpiperazine) (1.2 eq)
  - Pd2(dba)3 (2 mol%)
  - Xantphos (4 mol%) - Preferred ligand for electron-deficient pyridazines.
  - Cs2CO3 (2.0 eq)
  - 1,4-Dioxane (anhydrous)
- Procedure:
  - Mix solid reagents in a vial. Evacuate and backfill with Argon (3x).[2]
  - Add amine and dioxane via syringe.
  - Heat at 100°C for 12 hours.
- Purification: Filter through Celite. Concentrate and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

## Analytical Data & Quality Control

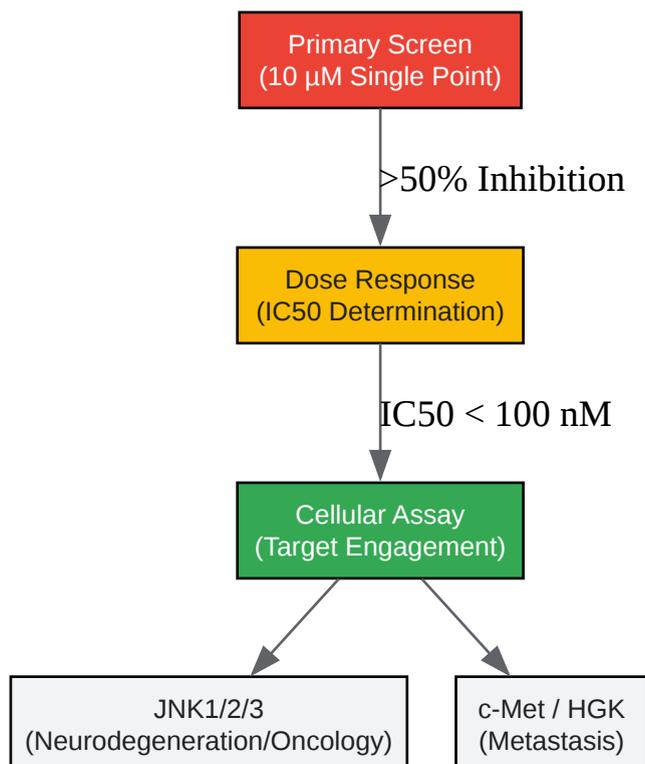
Table 1: Key Physicochemical Properties of the Core Scaffold

Property	Value/Observation	Method
Molecular Formula	C <sub>8</sub> H <sub>6</sub> CIN <sub>3</sub> S	High-Res MS
Molecular Weight	211.67 g/mol	Calculated
Appearance	Yellow Solid	Visual
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	7.80 (d, 1H), 7.65 (d, 1H), 7.45 (s, 1H, Pyridazine-H), 7.15 (t, 1H), 6.50 (br s, 2H, NH <sub>2</sub> )	400 MHz NMR
Solubility	DMSO (>50 mM), MeOH (Moderate), Water (Poor)	Saturation Shake-flask
Storage	-20°C, desiccated	Stability testing

## Biological Profiling Workflow

To validate the synthesized inhibitors, a hierarchical screening cascade is recommended.

## Kinase Selectivity Logic Diagram



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Caption: Screening cascade for pyridazine-based inhibitors. Compounds are filtered by biochemical potency before cellular target engagement (e.g., Western Blot for p-c-Jun).

## Assay Protocol: ADP-Glo™ Kinase Assay (Promega)

Used for JNK1/2/3 and c-Met screening.

- Preparation: Dilute inhibitors in 100% DMSO (10 mM stock) to 4x working concentration in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
- Reaction:
  - Add 2.5 μL Kinase (e.g., JNK1, 5 ng/well).
  - Add 2.5 μL Inhibitor (or DMSO control). Incubate 10 min at RT.
  - Add 5 μL Substrate/ATP Mix (e.g., c-Jun peptide + 10 μM ATP).
- Incubation: 60 minutes at RT.
- Detection:
  - Add 10 μL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.
  - Add 20 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
- Read: Measure Luminescence on a plate reader (e.g., PerkinElmer EnVision).

## Expert Tips & Troubleshooting

- Regioselectivity Issues: If you observe C6-coupling during the Suzuki step, lower the temperature to 60°C and ensure the Iodination at Step 1 was complete. The C-Cl bond requires higher activation energy (usually >100°C or specialized ligands) compared to C-I.
- Catalyst Poisoning: The thiophene sulfur can coordinate to Palladium, potentially poisoning the catalyst in the subsequent Buchwald step. Solution: Use high-activity catalysts like

Pd2(dba)3/XPhos or Pd-PEPPSI-IPr and ensure thorough washing of the core intermediate to remove residual sulfur/boron species.

- Solubility: Pyridazine amines can be sparingly soluble. For NMR, use DMSO-d6 with a drop of DCI to protonate the ring if signals are broad.

## References

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